
1H-Benzoimidazole, 1-phenethyl-2-propyl-
Description
1H-Benzoimidazole, 1-phenethyl-2-propyl- is a benzimidazole derivative characterized by a phenethyl substituent at the 1-position and a propyl group at the 2-position of the benzimidazole core. Benzimidazoles are heterocyclic aromatic compounds with broad applications in pharmaceuticals, materials science, and catalysis due to their versatile reactivity and ability to interact with biological targets .
Properties
Molecular Formula |
C18H20N2 |
---|---|
Molecular Weight |
264.4 g/mol |
IUPAC Name |
1-(2-phenylethyl)-2-propylbenzimidazole |
InChI |
InChI=1S/C18H20N2/c1-2-8-18-19-16-11-6-7-12-17(16)20(18)14-13-15-9-4-3-5-10-15/h3-7,9-12H,2,8,13-14H2,1H3 |
InChI Key |
XERQNEYELQFGOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2N1CCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-phenylethyl)-2-propyl-1H-1,3-benzodiazole typically involves the following steps:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Phenylethyl Group: The phenylethyl group can be introduced via Friedel-Crafts alkylation, where benzene is alkylated with 2-phenylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Propyl Group: The propyl group can be introduced through alkylation reactions using propyl halides in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of 1-(2-phenylethyl)-2-propyl-1H-1,3-benzodiazole may involve continuous flow processes to enhance yield and efficiency. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product.
Chemical Reactions Analysis
Salt Formation via Deprotonation
The N-1 nitrogen in the benzimidazole ring acts as a weak base (pKa ~5.7), enabling salt formation with strong acids.
Key Reactions:
-
HCl Reaction : Forms a hydrochloride salt at 0–5°C in ethanol.
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H₂SO₄ Reaction : Produces a stable sulfate complex under anhydrous conditions.
Table 1: Salt Formation Conditions
Acid | Solvent | Temperature | Yield (%) |
---|---|---|---|
HCl (conc.) | Ethanol | 0–5°C | 82–88 |
H₂SO₄ | DMF | RT | 75–80 |
Coordination Chemistry
The compound participates in metal coordination via N-1 and adjacent nitrogen atoms. Studies show affinity for transition metals like Ni(II) and Cu(II) :
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Ni(II) Complexation : Forms octahedral complexes in ethanol/water (1:1) at pH 7–8 .
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Cu(II) Binding : Produces square-planar complexes with enhanced stability in DMSO .
Mechanistic Pathway :
-
Deprotonation of N-1.
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Metal ion coordination through lone electron pairs.
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Stabilization via π-backbonding from metal d-orbitals to benzimidazole π*-orbitals .
Alkylation and Acylation
The propyl and phenethyl substituents influence regioselectivity in electrophilic reactions:
N-Alkylation
-
Reagents : Methyl iodide, ethyl bromide.
-
Outcome : Alkylation occurs preferentially at N-3 due to steric hindrance from the phenethyl group .
C-2 Acylation
-
Reagents : Acetyl chloride.
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Conditions : AlCl₃ catalyst, CH₂Cl₂, 0°C.
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Yield : ~70% (mono-acetylated product).
Cycloaddition Reactions
The benzimidazole core engages in [4+2] cycloadditions with dienophiles:
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With Maleic Anhydride : Forms fused bicyclic adducts at 120°C in xylene.
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With DMAD (Dimethyl Acetylenedicarboxylate) : Produces pyrrolo[1,2-α]benzimidazole derivatives.
Table 2: Cycloaddition Outcomes
Dienophile | Product Structure | Yield (%) |
---|---|---|
Maleic Anhydride | Fused 6-membered ring | 65 |
DMAD | Pyrrolo-benzimidazole | 58 |
Biological Interactions
The compound’s antiproliferative and antimicrobial activities correlate with its reactivity :
-
Antibacterial Mechanism : Disrupts dihydrofolate reductase (DHFR) via hydrogen bonding with Asp27 and Tyr100 residues (docking score: −9.2 kcal/mol) .
-
Structure-Activity Relationship :
Oxidation and Reduction
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Oxidation : Treating with KMnO₄ in acidic conditions oxidizes the propyl chain to a carboxylic acid.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the benzimidazole ring to a dihydro derivative.
Thermal Stability
Thermogravimetric analysis (TGA) reveals decomposition at 285°C, with a mass loss of 95% by 400°C.
Scientific Research Applications
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of benzimidazole derivatives. For instance, a series of N-alkylated 1H-benzimidazole derivatives were synthesized and evaluated for their antiproliferative effects against various cancer cell lines. Notably, one derivative exhibited significant activity against the MDA-MB-231 breast cancer cell line, indicating its potential as a therapeutic agent in cancer treatment . The mechanism of action often involves cell cycle arrest and inhibition of DNA replication.
Antimicrobial Properties
1H-Benzoimidazole derivatives have shown promising antibacterial and antifungal activities. Research indicates that certain derivatives effectively inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Streptococcus faecalis, as well as fungi like Candida albicans and Aspergillus niger. The minimal inhibitory concentration (MIC) values reported suggest that these compounds could serve as alternatives to traditional antibiotics .
Anti-inflammatory Effects
Some studies have identified anti-inflammatory properties associated with benzimidazole derivatives. For example, specific compounds demonstrated notable reductions in inflammation markers compared to standard anti-inflammatory drugs like indomethacin . This suggests potential applications in treating inflammatory diseases.
Case Study 1: Synthesis and Evaluation of Derivatives
A research team synthesized various 1H-benzimidazole derivatives through different synthetic routes, including N-alkylation reactions. They characterized these compounds using techniques such as NMR and mass spectrometry and evaluated their biological activities against cancer and microbial strains. The findings highlighted the structure-activity relationship (SAR) of these compounds, emphasizing how modifications could enhance their efficacy .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been employed to understand the interaction between 1H-benzimidazole derivatives and biological targets such as dihydrofolate reductase (DHFR). These studies revealed critical interactions at the binding sites, providing insights into the mechanisms by which these compounds exert their biological effects .
Summary of Findings
The applications of 1H-benzimidazole, 1-phenethyl-2-propyl- span several therapeutic areas:
Mechanism of Action
The mechanism of action of 1-(2-phenylethyl)-2-propyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The pharmacological and physicochemical properties of benzimidazole derivatives are heavily influenced by substituent groups. Below is a comparative analysis of key analogs:
Key Observations :
Physicochemical Properties
Implications :
- The target compound’s high LogP suggests suitability for crossing lipid membranes, making it a candidate for oral bioavailability in drug development.
- Methanol-containing analogs (e.g., CAS 68740-39-6) may face challenges in blood-brain barrier penetration but excel in aqueous environments .
Q & A
Q. What are the optimal synthetic routes for 1H-Benzoimidazole, 1-phenethyl-2-propyl- derivatives, and how do reaction conditions influence yield?
Methodological considerations include solvent selection, catalyst efficiency, and temperature control. For example, manganese(IV) oxide in dichloromethane achieves 85% yield for benzimidazole carbaldehyde derivatives under reflux for 2 hours . Solvent-free one-pot synthesis using trifluoroacetic acid as a catalyst under microwave irradiation can improve reaction efficiency for benzimidazole derivatives . Advanced optimization may involve orthogonal design experiments to evaluate interactions between variables like pH, solvent polarity, and catalyst loading.
Q. What spectroscopic and chromatographic techniques are critical for characterizing 1H-Benzoimidazole derivatives?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and purity. For instance, H NMR of 2-phenyl-1H-benzimidazole derivatives shows characteristic aromatic proton shifts at δ 7.2–8.1 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight with <5 ppm error .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=N stretches at 1600–1650 cm) .
- HPLC : Assesses purity (>98%) using reverse-phase C18 columns with acetonitrile/water gradients .
Q. How can computational methods guide the design of 1H-Benzoimidazole derivatives for target applications?
Density Functional Theory (DFT) at the B3LYP/6-31G* level predicts electronic properties (e.g., HOMO-LUMO gaps) and optimizes geometries to identify stable conformers . Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to targets like EGFR kinase, with scoring functions prioritizing derivatives showing ΔG < -8 kcal/mol .
Advanced Research Questions
Q. How do structural modifications (e.g., phenethyl vs. propyl substituents) impact biological activity in benzimidazole derivatives?
Structure-activity relationship (SAR) studies reveal that phenethyl groups enhance hydrophobic interactions with enzyme pockets (e.g., CYP450 inhibition), while propyl chains improve metabolic stability. For example, 2-phenyl derivatives exhibit IC values of 12–18 µM against microbial strains, whereas alkyl-substituted analogs show reduced activity . Quantitative SAR (QSAR) models using Hammett constants or logP values can predict bioactivity trends .
Q. What strategies resolve contradictions in spectral data or biological assay results for benzimidazole derivatives?
- Spectral Discrepancies : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in crowded aromatic regions .
- Biological Variability : Replicate assays under standardized conditions (e.g., 24-h incubation at 37°C for antimicrobial tests) and apply statistical tools (ANOVA, p-value <0.05) to confirm significance .
- Crystallography : Single-crystal X-ray diffraction (e.g., CCDC 1038591) resolves ambiguous substituent orientations .
Q. How do benzimidazole derivatives interact with biological targets at the molecular level?
Molecular dynamics simulations (100 ns trajectories) and binding free energy calculations (MM-PBSA) reveal stable interactions with EGFR’s ATP-binding pocket. Key residues (e.g., Met793, Lys745) form hydrogen bonds with the benzimidazole core, while hydrophobic substituents stabilize the DFG-out conformation .
Q. What are the stability profiles of 1H-Benzoimidazole derivatives under physiological or extreme conditions?
- Thermal Stability : Differential Scanning Calorimetry (DSC) shows decomposition >300°C for methyl-substituted derivatives .
- pH Stability : Hydrolysis studies in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) identify degradation products via LC-MS .
- Photostability : UV-Vis exposure (254 nm) assesses photodegradation kinetics, with half-lives ranging from 8–24 hours depending on substituents .
Q. How can synthetic scalability be balanced with environmental sustainability for benzimidazole derivatives?
Green chemistry approaches include:
- Catalyst Recycling : Ru-based catalysts reused for 5 cycles with <10% activity loss .
- Solvent Reduction : Mechanochemical synthesis (ball milling) reduces solvent use by 90% .
- Waste Minimization : Lifecycle assessment (LCA) quantifies E-factor improvements (e.g., from 35 to 8) via solvent recovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.